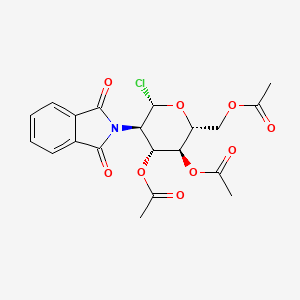

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

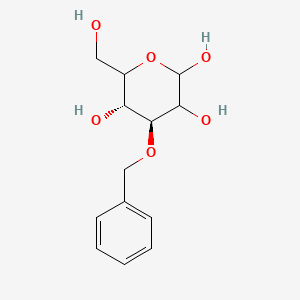

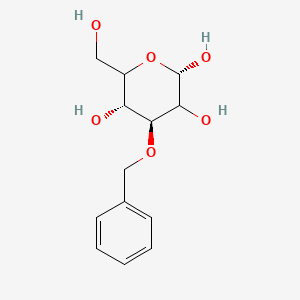

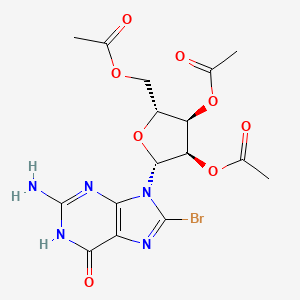

“3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl chloride” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) . It is synthesized from the glycosyl bromide .

Synthesis Analysis

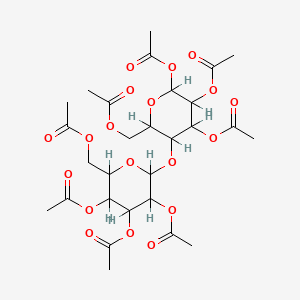

The synthesis of this compound involves the acetylation of D-glucosamine catalyzed by sulfuric acid and N-phthaloylation of the glucosyl acetate. This yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose. This then gives the corresponding pure β-glucosyl chloride upon treatment with PCl5-BF3 .Molecular Structure Analysis

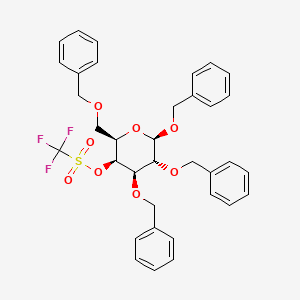

Crystallographic analysis confirms the β-anomeric configuration and shows an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule is known from the synthetic route and assigned accordingly .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are acetylation and N-phthaloylation, followed by treatment with PCl5-BF3 to obtain the β-glucosyl chloride .Physical And Chemical Properties Analysis

The molecular weight of this compound is 435.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Scientific Research Applications

Antitubercular and Antibacterial Activities

This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate , which has shown promising antitubercular and antibacterial activities .

Synthesis of Oligosaccharides

The compound acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the field of carbohydrate chemistry.

Biomedical Applications

The compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Synthesis of Diosgenyl β-d-Glycosaminosides

The compound has been used in the synthesis of diosgenyl β-d-glycosaminosides . These semisynthetic saponins have proven antimicrobial and antitumor activity, making them very promising candidates for use as an antifungal or antibacterial drug .

Synthesis of Natural Products

The compound has been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products .

Synthesis of Pharmaceutical Compounds

The compound is available for purchase and is used in the synthesis of pharmaceutical compounds .

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)